molecular formula C16H13F3O2 B2715692 1-{4-Methoxy-3-[3-(trifluoromethyl)phenyl]phenyl}ethan-1-one CAS No. 926251-39-0

1-{4-Methoxy-3-[3-(trifluoromethyl)phenyl]phenyl}ethan-1-one

Cat. No.: B2715692
CAS No.: 926251-39-0
M. Wt: 294.273
InChI Key: SNJLTSWPCHPXRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{4-Methoxy-3-[3-(trifluoromethyl)phenyl]phenyl}ethan-1-one is a chemical compound with the molecular formula C16H13F3O2 and a molecular weight of 294.27 g/mol . This compound is characterized by the presence of a methoxy group, a trifluoromethyl group, and a phenyl ring, making it a unique and versatile molecule in various scientific fields.

Scientific Research Applications

1-{4-Methoxy-3-[3-(trifluoromethyl)phenyl]phenyl}ethan-1-one has a wide range of applications in scientific research:

Safety and Hazards

The compound is intended for research use only and is not intended for diagnostic or therapeutic use . As with all chemicals, it should be handled with appropriate safety precautions to prevent exposure and contamination.

Preparation Methods

The synthesis of 1-{4-Methoxy-3-[3-(trifluoromethyl)phenyl]phenyl}ethan-1-one involves several steps. One common method includes the reaction of 4-bromo-3-(trifluoromethyl)anisole with an appropriate acetylating agent under controlled conditions . The reaction is typically carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, and the product is purified through recrystallization or chromatography.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-{4-Methoxy-3-[3-(trifluoromethyl)phenyl]phenyl}ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.

    Substitution: The methoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions, often using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

These reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are obtained.

Mechanism of Action

The mechanism of action of 1-{4-Methoxy-3-[3-(trifluoromethyl)phenyl]phenyl}ethan-1-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. It can modulate enzyme activity by binding to active sites or allosteric sites, thereby influencing metabolic pathways and cellular processes .

Comparison with Similar Compounds

1-{4-Methoxy-3-[3-(trifluoromethyl)phenyl]phenyl}ethan-1-one can be compared with similar compounds such as:

The unique combination of the methoxy and trifluoromethyl groups in this compound contributes to its distinct properties and makes it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

1-[4-methoxy-3-[3-(trifluoromethyl)phenyl]phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3O2/c1-10(20)11-6-7-15(21-2)14(9-11)12-4-3-5-13(8-12)16(17,18)19/h3-9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNJLTSWPCHPXRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OC)C2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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